

Chmfl-abl-121 off-target effects in kinase profiling

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Compound of Interest

Compound Name: Chmfl-abl-121

Cat. No.: B12424208

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CHMFL-ABL-121 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **Chmfl-abl-121** in kinase profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported on-target potency of **Chmfl-abl-121**?

Chmfl-abl-121 is a highly potent, type II ABL kinase inhibitor. It has demonstrated significant activity against both wild-type ABL kinase and the imatinib-resistant T315I mutant.^[1]

Q2: What is the expected selectivity of **Chmfl-abl-121** against the human kinome?

While the full kinome scan data for **Chmfl-abl-121** is not publicly available in the referenced literature, related compounds from the same chemical series, such as CHMFL-074 and CHMFL-ABL/KIT-155, have shown high selectivity with S scores of 0.03.^{[2][3]} An S score is a quantitative measure of compound selectivity, where a lower score indicates higher selectivity. An S score(1) of 0.03 suggests that the inhibitor is highly selective for its intended target.

Q3: I am observing unexpected phenotypes or signaling pathway modulation in my cell-based assays with **Chmfl-abl-121**. Could this be due to off-target effects?

Yes, unexpected cellular effects could be attributed to the inhibition of kinases other than ABL. Although **Chmfl-abl-121** is designed to be a selective ABL inhibitor, it is crucial to consider and investigate potential off-target activities. For instance, a related compound, CHMFL-074, was found to also inhibit PDGFR α and PDGFR β .^{[2][4]} If your experimental system expresses kinases structurally similar to ABL, or kinases that have been identified as off-targets for similar compounds, you may observe unexpected results.

Q4: How can I experimentally determine if the observed effects in my experiment are due to off-target binding of **Chmfl-abl-121**?

To investigate potential off-target effects, you can perform a series of validation experiments. These may include:

- Western Blotting: Analyze the phosphorylation status of key downstream effectors of suspected off-target kinases.
- Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context.
- Rescue Experiments: If a specific off-target is suspected, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
- Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by **Chmfl-abl-121** with that of other known inhibitors of the suspected off-target kinase.

Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected inhibition of cell proliferation in a BCR-ABL negative cell line.	The cell line may express a kinase sensitive to Chmfl-abl-121 that is critical for its proliferation.	1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Validate the identified off-targets using orthogonal assays (e.g., Western blot for downstream signaling).
Activation or inhibition of a signaling pathway not typically associated with ABL kinase.	Chmfl-abl-121 may be modulating the activity of an upstream kinase in that pathway.	1. Review the literature for known off-targets of similar ABL inhibitors. 2. Use phosphoproteomics to get a global view of signaling pathway alterations.
Discrepancy between biochemical IC50 and cellular GI50 values.	Poor cell permeability, active efflux from the cell, or engagement of off-targets that counteract the on-target effect.	1. Perform cell permeability and efflux assays. 2. Conduct a comprehensive off-target profiling in a cellular context (e.g., CETSA).

Quantitative Data Summary

On-Target Potency of **Chmfl-abl-121**[\[1\]](#)

Kinase	IC50 (nM)
ABL (wild-type)	2
ABL (T315I mutant)	0.2

Hypothetical Off-Target Profile of **Chmfl-abl-121** (Example)

Disclaimer: The following table is a hypothetical example based on data from similar compounds and is intended for illustrative purposes. Actual off-target data for **Chmfl-abl-121**

should be determined experimentally.

Kinase	Binding Affinity (Kd, nM)	% Inhibition @ 1 μ M
ABL1	< 1	> 99
ABL1(T315I)	< 1	> 99
PDGFR α	85	70
PDGFR β	120	65
KIT	> 1000	< 10
SRC	> 1000	< 10

Experimental Protocols

1. Kinase Inhibition Assay (Biochemical)

This protocol is a generalized method for determining the IC₅₀ value of an inhibitor against a purified kinase.

- Materials: Purified active kinase, kinase substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), **Chmfl-abl-121**, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare a serial dilution of **Chmfl-abl-121** in DMSO.
 - In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at room temperature for a specified time (e.g., 1 hour).
 - Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

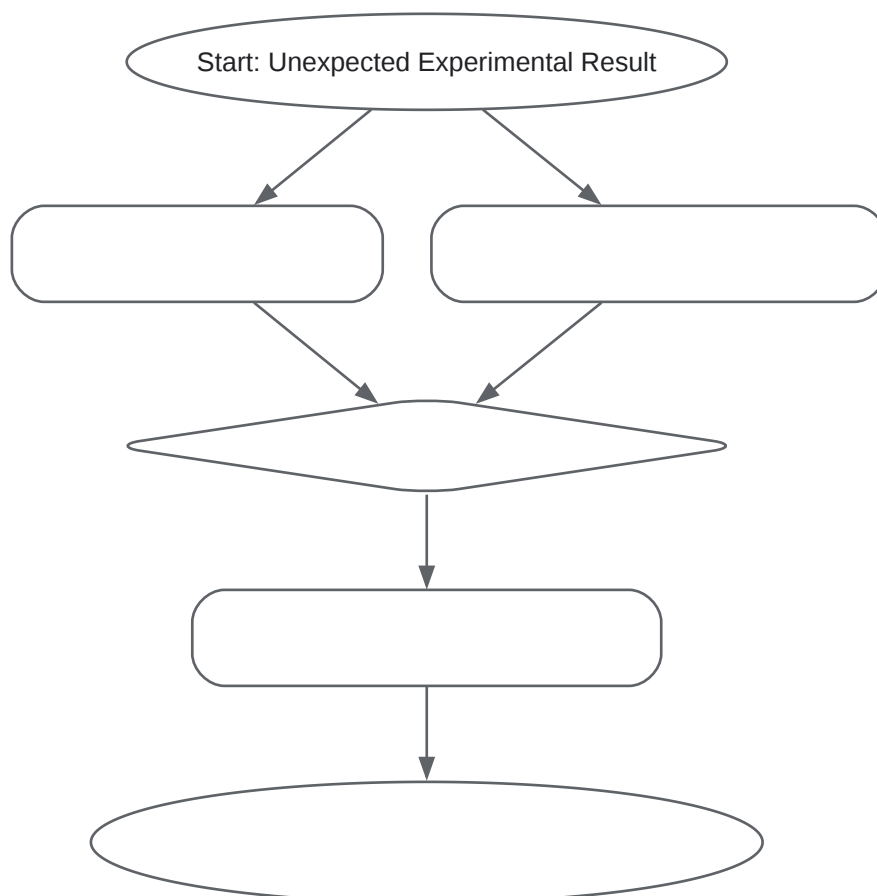
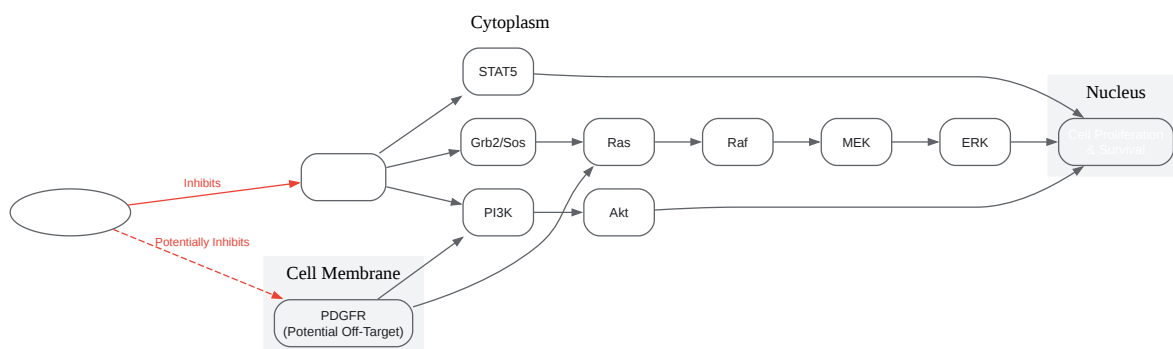
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

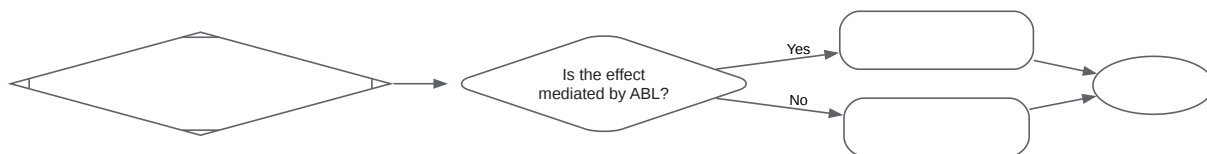
2. Cellular Proliferation Assay

This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines.

- Materials: Cancer cell line (e.g., K562 for BCR-ABL positive), cell culture medium, fetal bovine serum (FBS), **Chmfl-abl-121**, and a cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
 - Seed cells in a 96-well plate and allow them to attach overnight.
 - Treat the cells with a serial dilution of **Chmfl-abl-121**.
 - Incubate for a specified period (e.g., 72 hours).
 - Add the cell viability reagent and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
 - Calculate the percentage of cell growth inhibition relative to a DMSO-treated control and determine the GI50 value.

Visualizations





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References

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